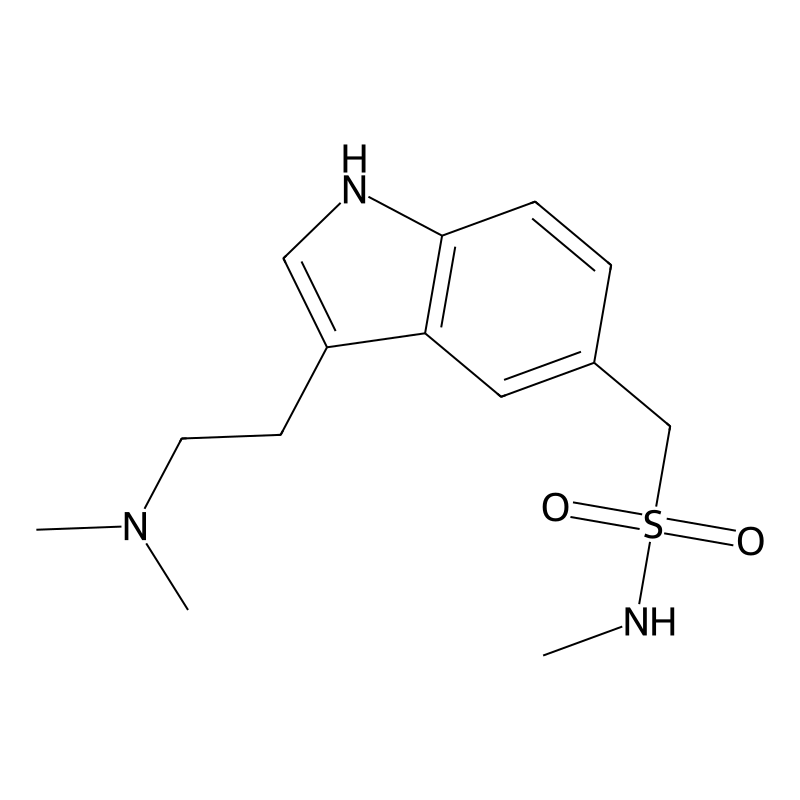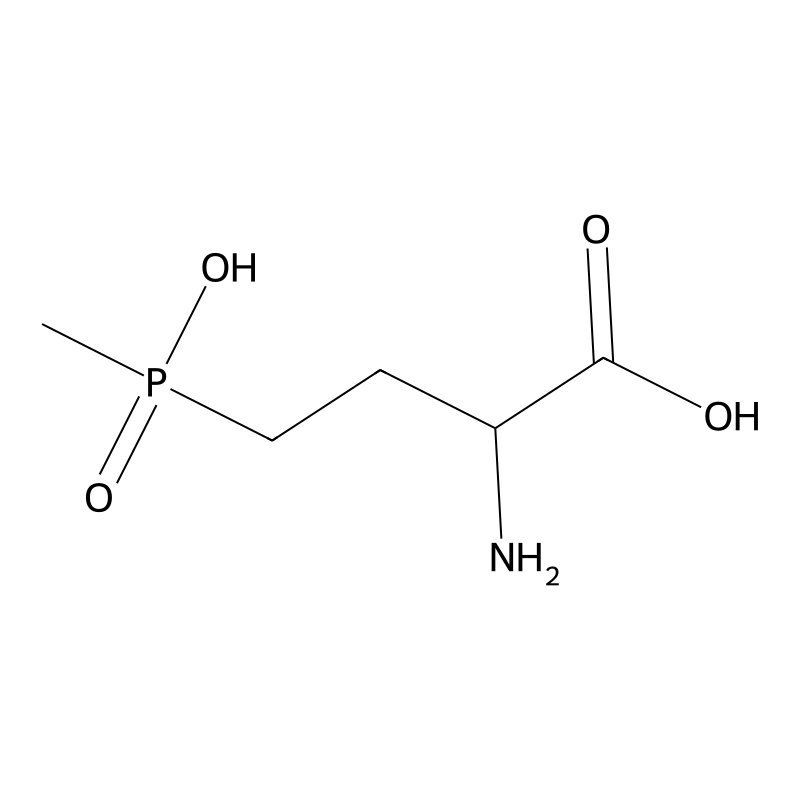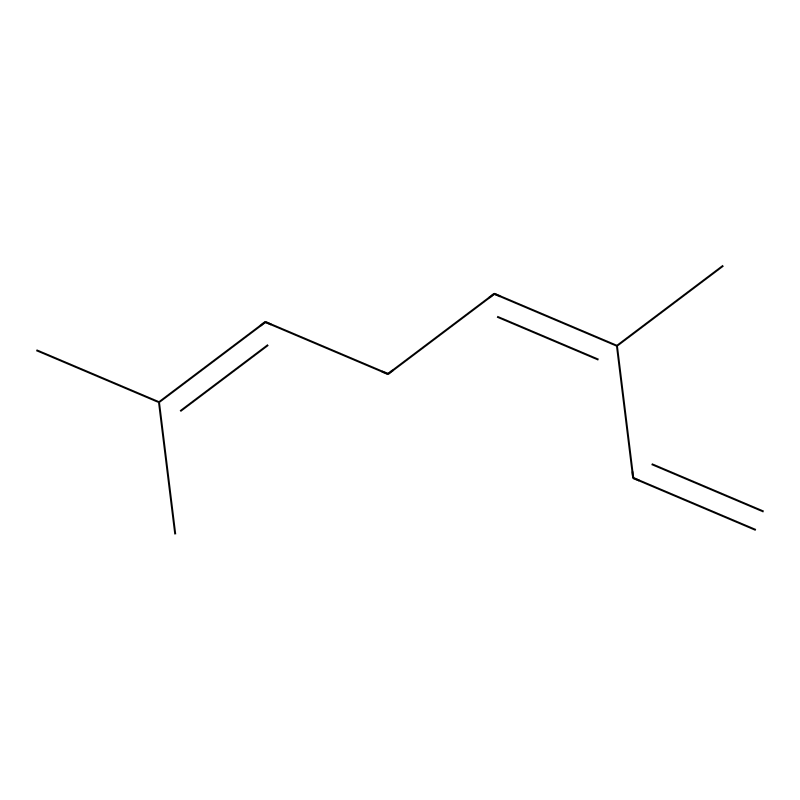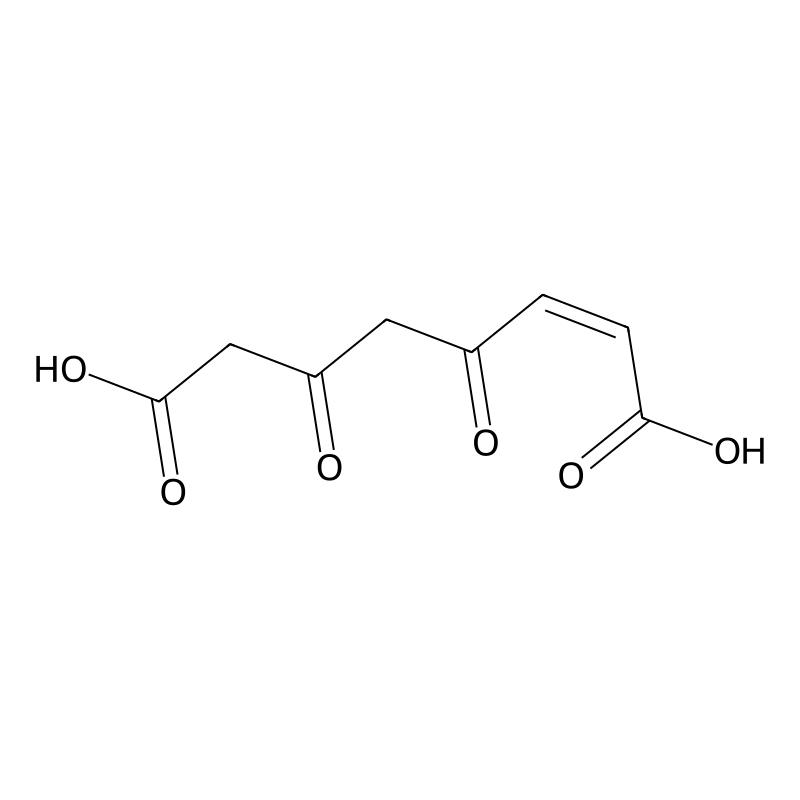(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Catalog No.
S2796749
CAS No.
1259226-51-1
M.F
C18H13F3N4OS
M. Wt
390.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thia...](/img/structure-2d/800/S2796749.png)
Content Navigation
CAS Number
1259226-51-1
Product Name
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
IUPAC Name
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Molecular Formula
C18H13F3N4OS
Molecular Weight
390.38
InChI
InChI=1S/C18H13F3N4OS/c1-10-9-25-15(11(2)23-17(25)27-10)7-12(8-22)16(26)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,9H,1-2H3,(H,24,26)/b12-7-
InChI Key
BBMYYBNTKYPEQM-UHFFFAOYSA-N
SMILES
CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Solubility
not available
Medicinal Chemistry
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide possesses a unique structure incorporating several functional groups that have been associated with bioactivity. The cyano group, imidazothiazole ring, and trifluoromethyl moiety are all known to be present in various pharmaceuticals []. Research efforts could explore the potential of this compound as a lead molecule for the development of new drugs, particularly in areas like:
- Antimicrobial agents: The imidazothiazole core is present in several antifungal and antibacterial drugs []. Studies could investigate the compound's efficacy against various microbial strains.
- Anticancer agents: The trifluoromethyl group and cyano moiety have been linked to antitumor activity in some compounds. Further research could explore the compound's potential to target cancer cells.
Material Science
The molecule's structure suggests potential applications in material science due to the presence of aromatic rings and the rigid imidazothiazole core. Research could investigate its use in:
- Organic electronics: The aromatic rings and electron-withdrawing trifluoromethyl group could lead to interesting electrical properties, making it a candidate for organic semiconductors or photovoltaic materials.
- Sensor development: The imidazothiazole group can interact with specific ions or molecules, potentially enabling the design of sensors for various applications.
XLogP3
5.3
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








